3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine
説明
特性
分子式 |
C13H20N6 |
|---|---|
分子量 |
260.34 g/mol |
IUPAC名 |
3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H20N6/c1-9-11(14)8-19(17-9)10(2)13-16-15-12-6-4-3-5-7-18(12)13/h8,10H,3-7,14H2,1-2H3 |
InChIキー |
KYMJIONEPWWIIS-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1N)C(C)C2=NN=C3N2CCCCC3 |
製品の起源 |
United States |
準備方法
Core Triazoloazepine Synthesis
The triazoloazepine moiety is typically synthesized via cyclocondensation reactions. A common route involves reacting hydrazine derivatives with cyclic ketones or aldehydes. For example:
-
Step 1 : Cyclization of 6,7,8,9-tetrahydro-5H-azepine-3-carbaldehyde with methylhydrazine in ethanol at 80°C forms the triazoloazepine scaffold.
-
Step 2 : Bromination or alkylation at the 3-position introduces reactive sites for subsequent coupling.
Table 1 : Representative Reaction Conditions for Triazoloazepine Formation
Pyrazole Ring Formation and Functionalization
The pyrazole component is synthesized via Knorr pyrazole synthesis or cyclization of β-diketones with hydrazines:
-
Step 3 : 3-Methyl-4-nitropyrazole is prepared by reacting acetylacetone with hydrazine hydrate, followed by nitration.
-
Step 4 : Reduction of the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C) yields 3-methyl-4-aminopyrazole.
Critical Note : Regioselectivity in pyrazole substitution is controlled by steric and electronic factors, with methyl groups favoring C-3 substitution.
Coupling Strategies for Final Assembly
Nucleophilic Substitution
The triazoloazepine and pyrazole moieties are coupled via alkylation or reductive amination:
-
Method A : Reacting 3-bromo-triazoloazepine with 3-methyl-4-aminopyrazole in DMF using K₂CO₃ as a base (Yield: 68%).
-
Method B : Reductive amination of 3-ethyl-triazoloazepine with 4-nitro-pyrazole followed by nitro reduction (Overall Yield: 54%).
Table 2 : Comparison of Coupling Methods
| Method | Conditions | Purity (%) | Scalability |
|---|---|---|---|
| A | DMF, K₂CO₃, 80°C, 12 h | 95 | High |
| B | NaBH₃CN, MeOH, RT, 24 h | 88 | Moderate |
Optimization Strategies for Industrial Feasibility
Solvent and Catalyst Selection
Purification Techniques
-
Chromatography : Silica gel chromatography remains standard but increases costs.
-
Crystallization : Ethanol/water recrystallization achieves >99% purity for final products.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH) confirms ≥98% purity in optimized batches.
Alternative Synthetic Routes
化学反応の分析
科学研究への応用
3-メチル-1-[1-(6,7,8,9-テトラヒドロ-5H-[1,2,4]トリアゾロ[4,3-a]アゼピン-3-イル)エチル]-1H-ピラゾール-4-アミンは、科学研究でさまざまな用途があります。
科学的研究の応用
Biological Activities
Antifungal and Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antifungal activity. Studies have shown that related triazole compounds can inhibit the growth of various fungal strains, suggesting that 3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine may also possess similar properties .
Cytotoxicity and Antitumor Activity
Preliminary studies suggest that this compound could have cytotoxic effects against certain cancer cell lines. The presence of the pyrazole and triazole moieties may enhance its ability to interact with biological targets involved in cancer proliferation . Further investigation is required to elucidate its mechanisms of action.
Therapeutic Applications
Neurological Disorders
Given the structural similarities to known neuroprotective agents, there is potential for this compound in treating neurological disorders. The tetrahydrotriazole structure may provide neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress .
Anti-inflammatory Effects
Some studies have indicated that compounds containing pyrazole and triazole rings can exhibit anti-inflammatory properties. This suggests that 3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine might be useful in developing new anti-inflammatory medications .
Case Studies and Research Findings
作用機序
3-メチル-1-[1-(6,7,8,9-テトラヒドロ-5H-[1,2,4]トリアゾロ[4,3-a]アゼピン-3-イル)エチル]-1H-ピラゾール-4-アミンの作用機序は、特定の分子標的との相互作用を伴います。酵素や受容体に結合し、それらの活性を調節することができます。 関与する経路には、酵素活性の阻害や受容体-リガンド相互作用の阻害が含まれ、さまざまな生物学的効果をもたらします .
類似化合物との比較
Structural and Physicochemical Comparisons
The following table highlights key structural and physicochemical differences between the target compound and analogs:
生物活性
3-Methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine (CAS No. 1177347-54-4) is a compound of interest due to its potential biological activities. The presence of the triazole and pyrazole moieties suggests a diverse range of pharmacological properties, particularly in the fields of antimicrobial and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 246.31 g/mol. Its structure features a complex arrangement that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₆ |
| Molecular Weight | 246.31 g/mol |
| CAS Number | 1177347-54-4 |
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrazole rings exhibit significant antimicrobial properties. A study evaluated various triazole derivatives against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, revealing that certain derivatives demonstrated moderate activity comparable to established antibiotics like Streptomycin and Nystatin .
Case Study:
In a synthesis study involving similar compounds, the antimicrobial efficacy was tested against different bacterial and fungal strains. The results showed that these compounds could inhibit microbial growth effectively, suggesting a potential application in treating infections .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . For instance, studies on 1,2,4-triazole derivatives have reported their ability to modulate inflammatory responses in vitro.
Research Findings:
A molecular modeling study indicated that the binding affinity of these compounds to inflammatory mediators could lead to significant therapeutic effects. The interactions at the molecular level suggest that modifications in the structure could enhance their anti-inflammatory potency .
The exact mechanism by which 3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine exerts its biological effects remains under investigation. However, it is hypothesized that the compound's efficacy may be linked to its ability to interact with specific receptors or enzymes involved in microbial resistance or inflammatory pathways.
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
A representative synthesis involves copper-catalyzed cross-coupling under basic conditions. For example, a protocol adapted from triazoloazepine derivatives ( ) uses:
- Reagents: 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)pyridine, 1-(5,6,7,8-tetrahydroquinolin-8-yl)ethanone, cyclopropanamine, cesium carbonate (base), copper(I) bromide (catalyst).
- Conditions: DMSO solvent, 35°C, 48 hours.
- Yield: ~17.9% after chromatographic purification (Ethyl acetate/hexane gradient).
Key Variables:
Advanced: How do supramolecular interactions in the crystal lattice affect its physicochemical properties?
Methodological Answer:
Single-crystal X-ray diffraction () reveals:
- Intramolecular interactions: C–H⋯N hydrogen bonds form an S(6) motif, stabilizing the triazoloazepine ring conformation.
- Intermolecular packing: N–H⋯N and C–H⋯N bonds create zigzag chains (R₂²(8) motifs) along the c-axis, while N–H⋯O bonds stack chains into 2D networks.
DFT/B3LYP/6-311G(d,p) Validation:
| Bond Length (Å) | Experimental | Calculated | Deviation |
|---|---|---|---|
| C7–N1 | 1.334 | 1.341 | +0.007 |
| N2–C9 | 1.372 | 1.365 | -0.007 |
These interactions correlate with thermal stability (m.p. >250°C) and solubility trends (low in non-polar solvents) .
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include:
- HRMS (ESI): m/z 246.31 [M+H]⁺ matches theoretical MW (C₁₂H₁₈N₆) .
- IR: N–H stretches at 3298 cm⁻¹ confirm amine groups .
Contradiction Note: Some analogs (e.g., trifluoromethyl derivatives) show shifted NH₂ peaks (δ 6.92) due to electron-withdrawing effects .
Advanced: How do structural modifications (e.g., substituent position) alter biological activity?
Methodological Answer:
Comparative studies of analogs ( ) highlight:
Screening Protocol:
- Assays: Kinase inhibition (ATP-Glo™), cytotoxicity (MTT).
- Dose Range: 1 nM–100 µM, 72-hour exposure .
Advanced: What computational strategies predict reactivity sites for further functionalization?
Methodological Answer:
- Mulliken Charges (DFT): The pyrazole C4-amino group (-0.32 e) and triazolo N3 (-0.45 e) are nucleophilic hotspots .
- Electrostatic Potential (ESP) Mapping:
- Electrophilic regions: Near the azepine carbonyl (σ⁺ = +28 kcal/mol).
- Nucleophilic regions: Pyrazole NH₂ (σ⁻ = -15 kcal/mol).
Reactivity Validation:
- Site-selective alkylation at pyrazole NH₂ occurs with methyl iodide (90% yield) vs. azepine N (10%) .
Basic: How is purity assessed, and what challenges arise in chromatographic separation?
Methodological Answer:
- HPLC Conditions: C18 column, 70:30 MeOH/H₂O (+0.1% TFA), λ = 254 nm. Retention time: 8.2 min .
- Common Impurities:
Advanced: What in silico tools optimize reaction pathways for scale-up?
Methodological Answer:
ICReDD’s quantum chemical workflow ( ) reduces optimization time by 60%:
Reaction Path Search: Identifies low-energy intermediates (ΔG‡ < 20 kcal/mol).
Machine Learning: Predicts optimal solvent (e.g., DMF vs. THF) with 92% accuracy.
Feedback Loop: Experimental yields refine transition-state calculations (RMSE = ±3.5%) .
Case Study: Scaling from 10 mg to 10 g maintained 85% yield by adjusting residence time (2 → 6 hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
